Cas no 156727-76-3 (4-(3’-Methoxybenzoyl)benzoic Acid)

4-(3’-Methoxybenzoyl)benzoic Acid is a versatile aromatic compound featuring both a methoxy-substituted benzoyl group and a carboxylic acid functionality. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, liquid crystals, and specialty polymers. The methoxy group enhances solubility in organic solvents, while the benzoic acid moiety allows for further functionalization via esterification or amidation. Its well-defined molecular architecture ensures consistent reactivity, making it suitable for precision applications in medicinal chemistry and materials science. The compound is typically characterized by high purity and stability, ensuring reliable performance in synthetic workflows.
4-(3’-Methoxybenzoyl)benzoic Acid structure
156727-76-3 structure
Product Name:4-(3’-Methoxybenzoyl)benzoic Acid
CAS No:156727-76-3
MF:C15H12O4
MW:256.253384590149
CID:904304
PubChem ID:10060947
Update Time:2025-11-02

4-(3’-Methoxybenzoyl)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-(3’-Methoxybenzoyl)benzoic Acid
    • 2-(Benzoyloxymethyl)benzoicacid
    • 4-(3'-Methoxybenzoyl)benzoic Acid
    • AG-A-66795
    • AG-G-06030
    • CTK7A8741
    • SureCN1992698
    • 4-(3-METHOXYBENZOYL)BENZOIC ACID
    • Z1741838486
    • AKOS022352904
    • DB-228840
    • XMCMXNDLBJCBMQ-UHFFFAOYSA-N
    • DTXSID40434986
    • SCHEMBL1992698
    • EN300-156380
    • 156727-76-3
    • 4-(3 inverted exclamation mark -Methoxybenzoyl)benzoic Acid
    • CS-0235415
    • 4-(3-methoxybenzoyl)benzoicAcid
    • Inchi: 1S/C15H12O4/c1-19-13-4-2-3-12(9-13)14(16)10-5-7-11(8-6-10)15(17)18/h2-9H,1H3,(H,17,18)
    • InChI Key: XMCMXNDLBJCBMQ-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(=C1)C(C1C=CC(C(=O)O)=CC=1)=O

Computed Properties

  • Exact Mass: 256.07355886g/mol
  • Monoisotopic Mass: 256.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 63.6Ų

Experimental Properties

  • Melting Point: 168-170°C
  • Solubility: Dichloromethane, Methanol

4-(3’-Methoxybenzoyl)benzoic Acid Pricemore >>

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TRC
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$110.00 2023-05-18
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Additional information on 4-(3’-Methoxybenzoyl)benzoic Acid

Research Update on 4-(3’-Methoxybenzoyl)benzoic Acid (CAS: 156727-76-3) in Chemical Biology and Pharmaceutical Applications

4-(3’-Methoxybenzoyl)benzoic Acid (CAS: 156727-76-3) is a chemically synthesized small molecule that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This compound, characterized by its methoxybenzoyl and benzoic acid functional groups, has been explored for its bioactive properties, including anti-inflammatory, anticancer, and enzyme inhibitory activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in preclinical models.

One of the key areas of research involving 4-(3’-Methoxybenzoyl)benzoic Acid is its role as a modulator of inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study utilized molecular docking and in vitro assays to confirm its binding affinity and selectivity, suggesting its potential as a lead compound for developing novel anti-inflammatory agents. Furthermore, the compound's low cytotoxicity in normal cell lines highlights its therapeutic window.

In the context of cancer research, 4-(3’-Methoxybenzoyl)benzoic Acid has shown promise as an inducer of apoptosis in certain cancer cell lines. A recent publication in Bioorganic & Medicinal Chemistry Letters reported that this compound triggers mitochondrial dysfunction and reactive oxygen species (ROS) accumulation in colorectal cancer cells, leading to programmed cell death. The study also highlighted the compound's ability to synergize with conventional chemotherapeutic agents, potentially reducing required dosages and mitigating side effects.

The synthetic accessibility of 4-(3’-Methoxybenzoyl)benzoic Acid has also been a focus of recent investigations. Researchers have developed optimized protocols to enhance yield and purity, as described in a 2022 Organic Process Research & Development paper. These advancements are critical for scaling up production to meet the demands of preclinical and clinical studies. Additionally, structural analogs of the compound are being explored to improve pharmacokinetic properties, such as solubility and metabolic stability.

Looking ahead, the potential applications of 4-(3’-Methoxybenzoyl)benzoic Acid extend beyond its current scope. Emerging research suggests its utility in neurodegenerative diseases, where its anti-inflammatory and neuroprotective properties could be leveraged. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into therapeutic candidates. As the body of evidence grows, this compound is poised to become a cornerstone in the development of next-generation pharmaceuticals.

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